2,3,4,5,6-Pentaiodobenzoic acid
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Description
2,3,4,5,6-Pentaiodobenzoic acid is a useful research compound. Its molecular formula is C7HI5O2 and its molecular weight is 751.605. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Noncovalent Interactions
- Research on the crystal packing of the 2-methylpyridinium salt of pentaiodobenzoic acid (PIBA) reveals the presence of noncovalent interactions of the I⋯O type, a form of halogen bond. Quantum chemical calculations were used to estimate the energies of these interactions (Bondarenko et al., 2021).
Synthesis and Photophysical Properties
- The compound has been involved in the synthesis of fluorescent penta- and tetraalkynylfluorobenzenes via Sonogashira cross-coupling reactions, highlighting its potential in the creation of fluorescent materials (Sharif et al., 2013).
Halogen Bonding in Complexes
- In the formation of heteroleptic neutral complexes involving Zn(II), pentaiodobenzoic acid (HPIBA) plays a crucial role. Specific non-covalent interactions involving halogen atoms (halogen bonding) were examined in these complexes, using DFT calculations for deeper understanding (Bondarenko et al., 2022).
Influence on Halogen Bond Strength
- The influence of substituents in the aromatic ring on the strength of halogen bonding in iodobenzene derivatives, including pentaiodobenzoic acid, has been studied. It was found that electron-withdrawing/donating properties of the substituent affect the halogen bonding properties significantly (Chernysheva et al., 2020).
Properties
IUPAC Name |
2,3,4,5,6-pentaiodobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HI5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLWJOZRHQPFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)I)I)I)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HI5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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